4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C21H25FN6O2S and its molecular weight is 444.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole ring and a piperazine moiety attached to a methyl-substituted pyrimidine. Its chemical formula is C18H22N6F with a molecular weight of approximately 346.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially targeting bacterial cell wall synthesis or protein synthesis pathways.
Antitumor Activity
A study evaluated the antitumor efficacy of various derivatives, including those related to our compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.35 μM to 2.18 μM for the most active compounds .
Compound | Cell Line | IC50 (μM) |
---|---|---|
6a | MCF7 | 1.35 |
6e | HeLa | 2.18 |
6h | A549 | 1.98 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent was assessed against Mycobacterium tuberculosis. The IC90 values ranged from 3.73 μM to 4.00 μM, indicating strong inhibitory effects .
Study on Antitubercular Activity
In a recent study focused on developing antitubercular agents, derivatives similar to our compound were synthesized and tested against Mycobacterium tuberculosis H37Ra. Among the synthesized compounds, several displayed significant activity with low cytotoxicity on human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the piperazine and pyrazole rings significantly influenced biological activity. For instance, substituents on the phenyl ring enhanced potency against cancer cells while maintaining low toxicity .
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2S/c1-14-5-6-18(22)12-19(14)31(29,30)27-9-7-26(8-10-27)20-13-21(24-17(4)23-20)28-16(3)11-15(2)25-28/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELAXKGVIVSOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C(=CC(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.